molecular formula C13H16FN5 B1396440 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine CAS No. 1338692-39-9

1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine

Cat. No.: B1396440
CAS No.: 1338692-39-9
M. Wt: 261.3 g/mol
InChI Key: HWWDGQCSDVHVOS-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic molecules containing multiple functional groups and substituents. The full systematic name this compound accurately describes the molecular architecture through a hierarchical naming system that identifies the primary piperazine core, the triazole substituent, and the fluorinated aromatic ring system.

The structural formula reveals a complex molecular architecture characterized by three distinct heterocyclic components interconnected through methylene bridging. The piperazine ring serves as the central structural element, functioning as a six-membered saturated heterocycle containing two nitrogen atoms positioned in a 1,4-configuration. This core structure provides the fundamental framework upon which the triazole and fluorophenyl substituents are attached through specific bonding patterns that define the compound's three-dimensional conformation.

The 1H-1,2,3-triazol-5-yl moiety represents a five-membered aromatic heterocycle containing three nitrogen atoms arranged in consecutive positions within the ring system. This triazole unit exhibits characteristic aromatic properties and serves as a crucial pharmacophore element in many bioactive molecules. The positioning of the triazole ring at the 5-position creates specific geometric constraints that influence the overall molecular shape and potential binding interactions with biological targets.

The 2-fluorophenyl substituent introduces a halogenated aromatic system that significantly influences the compound's physicochemical properties. The fluorine atom positioned at the ortho-position of the phenyl ring creates unique electronic effects through its high electronegativity and small atomic radius. These characteristics contribute to altered lipophilicity, metabolic stability, and potential hydrogen bonding interactions compared to non-fluorinated analogs.

Table 1: Structural Components and Their Systematic Nomenclature

Component Systematic Name Position Chemical Function
Core Structure Piperazine N1,N4-positions Six-membered saturated heterocycle
Bridging Unit Methylene C5-position of triazole Alkyl linker
Heterocycle 1H-1,2,3-Triazole Connected via methylene Five-membered aromatic ring
Aromatic Substituent 2-Fluorophenyl N1 of triazole Halogenated benzene ring

Chemical Abstracts Service Registry Number and Molecular Descriptors

The Chemical Abstracts Service registry number 1338692-39-9 serves as the unique identifier for this compound within international chemical databases and regulatory systems. This numerical designation ensures unambiguous identification across different nomenclature systems and facilitates accurate cross-referencing in scientific literature and commercial applications. The Chemical Abstracts Service registry system provides standardized documentation that enables researchers and regulatory agencies to maintain consistent records of chemical substances and their associated properties.

The molecular formula C₁₃H₁₆FN₅ precisely defines the atomic composition, indicating thirteen carbon atoms, sixteen hydrogen atoms, one fluorine atom, and five nitrogen atoms within the molecular structure. This empirical formula provides essential information for stoichiometric calculations, mass spectrometry analysis, and theoretical computational studies. The molecular weight of 261.30 grams per mole establishes the compound's position within the small molecule pharmaceutical range, making it suitable for various drug discovery applications.

The International Union of Pure and Applied Chemistry International Chemical Identifier key ADCNCGFVUOWACG-UHFFFAOYSA-N provides a standardized computational representation that enables efficient database searching and structural comparison. This hashed identifier system ensures rapid and accurate molecular recognition across different software platforms and chemical information systems. The corresponding Simplified Molecular Input Line Entry System notation Fc1ccccc1n2nncc2CN3CCNCC3 offers a linear text representation that facilitates structural communication and computational processing.

Table 2: Molecular Descriptors and Database Identifiers

Descriptor Type Value Reference System
Chemical Abstracts Service Number 1338692-39-9 Chemical Abstracts Service Registry
Molecular Formula C₁₃H₁₆FN₅ International Union of Pure and Applied Chemistry
Molecular Weight 261.30 g/mol Atomic Mass Standards
International Chemical Identifier Key ADCNCGFVUOWACG-UHFFFAOYSA-N International Union of Pure and Applied Chemistry
Simplified Molecular Input Line Entry System Fc1ccccc1n2nncc2CN3CCNCC3 Daylight Chemical Information Systems
MDL Number MFCD22390669 Molecular Design Limited

The topological polar surface area and logarithmic partition coefficient values provide crucial insights into the compound's physicochemical properties and potential bioavailability characteristics. These computational descriptors enable prediction of absorption, distribution, metabolism, and excretion properties that are essential for pharmaceutical development. The hydrogen bond donor and acceptor counts, along with rotatable bond analysis, contribute to understanding the compound's conformational flexibility and potential interactions with biological macromolecules.

Isomeric Variations and Substituent Position Effects

The structural framework of this compound allows for numerous isomeric variations that arise from different substituent positioning patterns and stereochemical arrangements. These variations significantly influence the compound's three-dimensional structure, physicochemical properties, and potential biological activities. Understanding these isomeric relationships provides essential insights for structure-activity relationship studies and medicinal chemistry optimization programs.

Positional isomerism occurs through different fluorine placement on the phenyl ring, creating ortho-, meta-, and para-fluorophenyl derivatives that exhibit distinct electronic and steric properties. The 2-fluorophenyl variant represents the ortho-substitution pattern, which creates unique intramolecular interactions and conformational preferences compared to the 3-fluorophenyl and 4-fluorophenyl isomers. These positional differences affect the compound's dipole moment, lipophilicity, and potential hydrogen bonding capabilities.

The triazole ring system introduces additional complexity through tautomeric equilibria and regioisomeric possibilities. The 1H-1,2,3-triazole configuration represents one specific arrangement of nitrogen atoms within the five-membered ring, but alternative connectivity patterns such as 1H-1,2,4-triazole systems create structurally related compounds with different properties. The methylene bridge positioning at the 5-position of the triazole ring versus the 4-position generates regioisomers that may exhibit altered binding affinities and selectivity profiles.

Table 3: Isomeric Variations and Structural Modifications

Isomer Type Structural Variation Chemical Abstracts Service Number Molecular Weight
Ortho-fluoro 2-Fluorophenyl 1338692-39-9 261.30 g/mol
Meta-fluoro 3-Fluorophenyl Related compound 261.30 g/mol
Para-fluoro 4-Fluorophenyl Related compound 261.30 g/mol
Triazole regioisomer 1,2,4-Triazole 54773319 261.30 g/mol

Stereochemical considerations become particularly relevant when examining the piperazine ring conformation and the spatial arrangement of substituents around the molecule. Although the basic piperazine structure lacks asymmetric centers, the overall molecular geometry creates preferential conformations that influence intermolecular interactions and biological recognition events. The chair and boat conformations of the piperazine ring, combined with the rotational freedom around the methylene bridge, generate multiple conformational states that contribute to the compound's dynamic behavior in solution.

The electronic effects of fluorine substitution create significant differences in reactivity patterns and stability profiles among the various isomers. The electronegative fluorine atom influences the electron density distribution throughout the aromatic system, affecting both the triazole ring's electronic properties and the overall molecular dipole moment. These electronic modifications translate into altered hydrogen bonding capabilities, metal coordination potential, and interactions with biological macromolecules.

Properties

IUPAC Name

1-[[3-(2-fluorophenyl)triazol-4-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5/c14-12-3-1-2-4-13(12)19-11(9-16-17-19)10-18-7-5-15-6-8-18/h1-4,9,15H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWDGQCSDVHVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CN=NN2C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter gene expression by binding to specific transcription factors, thereby influencing the transcription of target genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure can lead to changes in cellular function, such as altered gene expression and metabolic activity, which may have long-term implications for cellular health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it has been shown to interact with membrane transporters that facilitate its uptake into cells. Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its function. It is often directed to specific compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its role in cellular processes and potential therapeutic applications.

Biological Activity

1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C13H16FN5
  • Molecular Weight : 261.3 g/mol
  • CAS Number : 1338692-39-9

This compound exhibits notable interactions with various enzymes and proteins. It has been shown to influence metabolic pathways by interacting with cytochrome P450 enzymes, which are crucial for drug metabolism and the biotransformation of endogenous compounds .

Table 1: Interaction with Key Enzymes

EnzymeInteraction TypeEffect
Cytochrome P450Inhibition/ActivationAlters drug metabolism
KinasesInhibitionAffects cell signaling

Cellular Effects

The compound significantly impacts cellular functions, particularly in modulating signaling pathways such as MAPK/ERK, which are essential for cell proliferation and differentiation. Its ability to influence gene expression and cellular metabolism highlights its potential as a therapeutic agent .

Case Study: MAPK/ERK Pathway Modulation

In laboratory studies, this compound was observed to enhance the activity of the MAPK/ERK pathway in various cell lines. This modulation led to increased proliferation rates and altered differentiation patterns, suggesting its utility in cancer therapy .

The compound operates through multiple mechanisms at the molecular level:

  • Binding to Biomolecules : It can bind to specific sites on enzymes, leading to their inhibition or activation.
  • Kinase Inhibition : Notably, it has been shown to inhibit certain kinases by occupying their ATP-binding sites, thereby disrupting their normal function .

Pharmacological Applications

Recent studies have explored the pharmacological applications of this compound in various therapeutic areas:

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro assays demonstrated its ability to induce apoptosis in cancer cells by activating p53 pathways and increasing caspase activity .

Neuroprotective Effects

In studies focusing on neurodegenerative diseases, derivatives of this compound showed potential as monoamine oxidase (MAO) inhibitors. For instance, certain analogs demonstrated significant inhibition of MAO-B with IC50 values as low as 0.013 µM . This suggests a possible application in treating conditions like Parkinson's disease.

Dosage and Temporal Effects

The biological activity of this compound varies with dosage:

  • Low Doses : Enhanced metabolic activity and improved cellular function.
  • High Doses : Potential cytotoxic effects observed in certain cell lines at concentrations above 50 µM.

Table 2: Dose Response Summary

Dose (µM)Effect Observed
0.01No significant effect
10Enhanced cell proliferation
50Induction of apoptosis

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations :

  • Fluorine Position : The 2-fluorophenyl group in Compound A contrasts with 4-fluorophenyl in tetrazole analogs (). Positional isomerism impacts electronic effects and steric interactions with targets .
  • Triazole vs.
  • Piperazine Modifications : Addition of benzyl or trifluoromethyl groups (e.g., ) alters basicity and membrane permeability.
Anticancer Activity
  • The 2-fluorophenyl group likely enhances DNA intercalation or kinase inhibition .
  • Chalcone-Piperazine Hybrids: Fluorine substitution on aryl groups correlates with improved antitumor activity. For example, 1-(2-fluorophenyl)piperazine derivatives show superior activity over non-fluorinated analogs .
Receptor Selectivity
  • 5HT2 vs. Alpha Receptors : In hypertensive rat models, 1-(1-naphthyl)piperazine () exhibits high 5HT2 receptor selectivity (affinity ratio >2000), whereas Compound A 's fluorophenyl group may favor different receptor interactions. Piperazine derivatives with bulkier substituents (e.g., trifluoromethyl in ) often show reduced CNS penetration but improved peripheral target engagement .
Blood-Brain Barrier (BBB) Permeability
  • D3R Inhibitors : Triazole-piperazine hybrids with hydrophobic groups (e.g., decahydronaphthalenyl in ) demonstrate enhanced BBB permeability. The 2-fluorophenyl group in Compound A may balance lipophilicity and polar surface area for CNS applications .

Physicochemical Properties

  • Metabolic Stability : Triazole rings resist oxidative metabolism compared to tetrazoles or pyrazoles ().

Key Research Findings and Data Tables

Table 1: Anticancer Activity of Selected Triazole-Piperazine Derivatives

Compound Cell Line Tested IC₅₀ (μM) Key Structural Feature Reference
7d () MCF-7 (Breast cancer) 12.3 2-Fluorobenzyl-piperazine
Chalcone-Piperazine Hybrid () HeLa (Cervical cancer) 8.9 Fluorinated aryl group

Table 2: Receptor Affinity Profiles

Compound 5HT2 Affinity (Ki, nM) Alpha Receptor Affinity (Ki, nM) Selectivity Ratio (5HT2/Alpha) Reference
1-(1-Naphthyl)piperazine 0.3 >600 >2000
Ketanserin 2.1 133 63

Preparation Methods

Click Chemistry Approach: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Method Overview:

This is the most prevalent and efficient method for synthesizing 1,2,3-triazoles, including derivatives like the target compound. It involves the cycloaddition of an azide and an alkyne under copper catalysis, yielding the 1,2,3-triazole with regioselectivity.

Stepwise Procedure:

  • Step 1: Synthesis of 2-fluorophenyl azide

    • Starting from 2-fluoroaniline, diazotization with sodium nitrite in acidic conditions yields the corresponding diazonium salt.
    • Treatment with sodium azide affords 2-fluorophenyl azide.
  • Step 2: Preparation of propargylated piperazine

    • Piperazine reacts with propargyl bromide or propargyl chloride in the presence of a base such as potassium carbonate to give N-propargyl piperazine.
  • Step 3: CuAAC reaction

    • The azide (from Step 1) and the propargyl piperazine (from Step 2) are combined in a suitable solvent (e.g., t-butanol/water mixture) with copper sulfate and sodium ascorbate as catalysts.
    • The reaction proceeds at room temperature or slightly elevated temperatures, forming the 1,2,3-triazole ring with high regioselectivity.
  • Step 4: Purification

    • The crude product is purified via column chromatography or recrystallization to isolate 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine .

Advantages:

  • High regioselectivity and yield.
  • Mild reaction conditions.
  • Wide substrate scope.

Alternative Route: Direct Nucleophilic Substitution and Cyclization

Method Overview:

This approach involves constructing the triazole core via nucleophilic substitution on suitable precursors, followed by cyclization steps.

Stepwise Procedure:

  • Step 1: Synthesis of 1,2,3-triazole precursor

    • 2-Fluorophenyl azide reacts with a suitable alkyne derivative bearing a leaving group attached to piperazine.
  • Step 2: Cyclization

    • Under thermal or catalytic conditions, intramolecular cyclization occurs, forming the triazole ring.
  • Step 3: Attachment to piperazine

    • The intermediate is then functionalized with piperazine via nucleophilic substitution or coupling reactions, such as using activated esters or halides.

Notes:

  • This route is less common due to lower regioselectivity and yields.
  • Typically employed when specific functional group modifications are required.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Remarks
CuAAC (Click Chemistry) 2-fluoroaniline, propargyl bromide, sodium azide CuSO₄, sodium ascorbate Room temperature, aqueous/organic solvent 80–95% Most efficient, regioselective
Nucleophilic Substitution 2-fluorophenyl azide, piperazine derivative Base, heat Reflux, inert atmosphere 50–70% Less regioselective, more steps
Cyclization of Azides & Alkynes Azide and alkyne precursors Catalysts (e.g., CuI) Mild heating 70–85% Suitable for specific derivatives

Research Findings and Optimization

  • Catalyst Efficiency: Copper sulfate with sodium ascorbate significantly improves yield and regioselectivity in click reactions.
  • Solvent Effects: Mixtures of tert-butanol and water optimize solubility and reaction rate.
  • Substituent Effects: Electron-withdrawing groups like fluorine on the phenyl ring enhance the reactivity of azide intermediates.
  • Reaction Conditions: Mild temperatures (~25–50°C) favor high yields and minimize side reactions.

Notes and Considerations

  • Purity of Starting Materials: High purity azides and alkynes are essential for clean reactions.
  • Safety Precautions: Azides are explosive; handle with care under appropriate conditions.
  • Reaction Monitoring: Use TLC and NMR to monitor the formation of the triazole ring.
  • Post-Synthesis Modification: The methyl linkage to piperazine can be achieved via alkylation of the piperazine nitrogen with suitable halides or mesylates prior to triazole formation for more modular synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine, and how can reaction conditions be optimized?

  • Methodology :

  • Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC). React 1-(2-fluorobenzyl)piperazine with propargyl bromide to form an alkyne intermediate, followed by reaction with 2-fluorophenyl azide derivatives. Use CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system. Monitor progress via TLC (hexane:ethyl acetate, 1:2) .
  • Alternative Route : Mannich reaction with 1,2,4-triazole thiols, formaldehyde, and substituted piperazines in anhydrous ethanol at room temperature .
    • Optimization : Adjust solvent polarity (e.g., DMF for solubility), catalyst loading, and reaction time. Purify via silica gel chromatography (ethyl acetate:hexane, 1:8) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Spectroscopic Characterization :

  • ¹H/¹³C NMR : Assign peaks for the 2-fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and triazole methylene (δ ~4.5–5.0 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • Elemental Analysis : Validate C, H, N composition (±0.4% tolerance) .

Advanced Research Questions

Q. How does the 2-fluorophenyl-triazole moiety influence pharmacokinetic properties and target binding?

  • Pharmacokinetics : Fluorine enhances metabolic stability and lipophilicity (logP optimization). Triazole acts as a bioisostere for amide bonds, improving membrane permeability .
  • Target Interactions : Docking studies suggest the triazole nitrogen forms hydrogen bonds with serotonin receptors (e.g., 5-HT₁A). The 2-fluorophenyl group enhances π-π stacking in hydrophobic binding pockets .

Q. What strategies address reduced bioactivity from structural modifications (e.g., cyclodextrin inclusion)?

  • Approaches :

  • Prodrug Design : Mask polar groups (e.g., piperazine) with enzymatically cleavable moieties to improve bioavailability .
  • Co-Administration : Pair with adjuvants (e.g., P-glycoprotein inhibitors) to enhance cellular uptake. Beta-cyclodextrin inclusion complexes reduce toxicity but may require dose adjustments for efficacy .

Q. How can computational tools predict the impact of piperazine modifications on protonation states?

  • Methods :

  • pKa Prediction : Use MoKa software to model substituent effects on piperazine basicity. Experimental validation via Sirius T3 (e.g., piperazine pKa1 = 9.8, pKa2 = 5.6) .
  • Molecular Dynamics : Simulate binding conformations of protonated vs. unprotonated piperazine in receptor active sites (e.g., 5-HT₁A) .

Contradictions and Considerations

  • Cyclodextrin Trade-offs : Beta-cyclodextrin inclusion reduces toxicity but may lower bioactivity due to steric hindrance. Dose-response studies are critical for balancing safety and efficacy .
  • Fluorine Effects : While fluorination improves stability, it may introduce electron-withdrawing effects that reduce receptor affinity. Substituent positioning (ortho vs. para) requires SAR analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine
Reactant of Route 2
Reactant of Route 2
1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine

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